molecular formula C9H14F3IO B13320707 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane

Cat. No.: B13320707
M. Wt: 322.11 g/mol
InChI Key: MPNWWFLFGMQOMM-UHFFFAOYSA-N
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Description

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane is an organoiodine compound characterized by the presence of an iodine atom and a trifluoropropyl group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of cyclohexanol with iodine and a trifluoropropylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce cyclohexanone derivatives .

Scientific Research Applications

1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane involves its interaction with various molecular targets. The iodine atom and the trifluoropropyl group can participate in different chemical reactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

  • 1-Chloro-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
  • 1-Bromo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane
  • 1-Fluoro-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane

Comparison: Compared to its chloro, bromo, and fluoro analogs, 1-Iodo-2-[(1,1,1-trifluoropropan-2-yl)oxy]cyclohexane exhibits unique reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more susceptible to certain types of chemical reactions, such as nucleophilic substitution .

Properties

Molecular Formula

C9H14F3IO

Molecular Weight

322.11 g/mol

IUPAC Name

1-iodo-2-(1,1,1-trifluoropropan-2-yloxy)cyclohexane

InChI

InChI=1S/C9H14F3IO/c1-6(9(10,11)12)14-8-5-3-2-4-7(8)13/h6-8H,2-5H2,1H3

InChI Key

MPNWWFLFGMQOMM-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OC1CCCCC1I

Origin of Product

United States

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